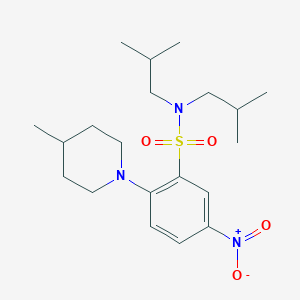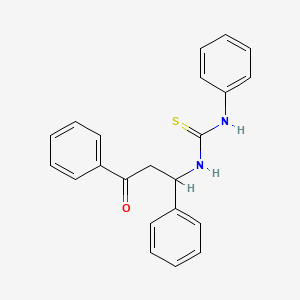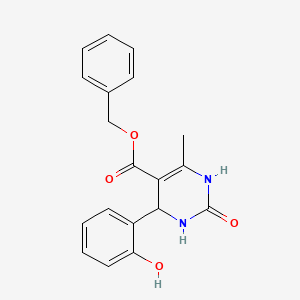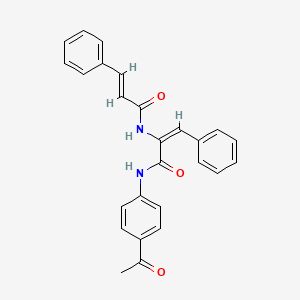
2-(4-methylpiperidin-1-yl)-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide
Overview
Description
2-(4-methylpiperidin-1-yl)-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide is a complex organic compound that features a piperidine ring, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperidin-1-yl)-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitro group: This step usually involves nitration of an aromatic compound using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide formation: The final step involves the reaction of the nitroaromatic compound with a sulfonamide reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperidin-1-yl)-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Reduction of the nitro group: This yields the corresponding amine derivative.
Substitution reactions: These can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methylpiperidin-1-yl)-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperidin-1-yl)-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can form hydrogen bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperidin-1-yl)-N,N-bis(2-methylpropyl)-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position.
2-(4-methylpiperidin-1-yl)-N,N-bis(2-methylpropyl)-5-aminobenzenesulfonamide: Similar structure but with an amine group instead of a nitro group.
Uniqueness
2-(4-methylpiperidin-1-yl)-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4S/c1-15(2)13-22(14-16(3)4)28(26,27)20-12-18(23(24)25)6-7-19(20)21-10-8-17(5)9-11-21/h6-7,12,15-17H,8-11,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALLFHIXCNKXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B3998569.png)

![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis{2-[(4-methoxyphenyl)amino]acetamide}](/img/structure/B3998587.png)
![2-(1-adamantyl)-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B3998589.png)
![9-(4-bromophenyl)-7-N,7-N,11-N,11-N-tetramethyl-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene-7,11-diamine](/img/structure/B3998590.png)
![4-[(4-bromophenyl)(5-hydroxy-3-phenyl-1H-pyrazol-4-yl)methyl]-3-phenyl-1H-pyrazol-5-ol](/img/structure/B3998592.png)
![4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B3998596.png)

![2-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3998638.png)

![2-[4-[2-(2-methoxyanilino)-2-oxoethyl]piperazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3998660.png)
![Ethyl 4-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3998662.png)
![2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B3998664.png)
![ethyl 4-{[1-(2,4-dichlorobenzoyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B3998666.png)
